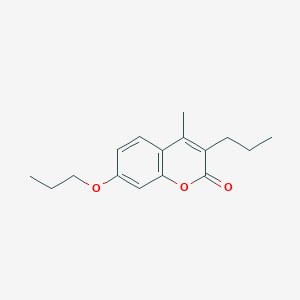![molecular formula C11H16F3N3OS B4822181 N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]octanamide](/img/structure/B4822181.png)
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]octanamide
Overview
Description
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]octanamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivativesThe presence of the trifluoromethyl group in the molecule enhances its lipophilicity, metabolic stability, and pharmacokinetic properties, making it a valuable compound for scientific research and industrial applications .
Preparation Methods
The synthesis of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]octanamide typically involves the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]octanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]octanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]octanamide involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells via the activation of caspase-dependent pathways. It can also inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]octanamide can be compared with other similar compounds, such as:
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide: This compound has similar biological activities but differs in its structural properties, which can affect its pharmacokinetic profile and potency.
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridinamine: This compound has been studied for its potential use as an antimicrobial agent and has shown promising results in inhibiting the growth of various bacterial strains.
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine: This compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the octanamide moiety, which imparts distinct physicochemical and biological properties that make it a valuable compound for various applications .
Properties
IUPAC Name |
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]octanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3OS/c1-2-3-4-5-6-7-8(18)15-10-17-16-9(19-10)11(12,13)14/h2-7H2,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDVXUVGSXZFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC1=NN=C(S1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B4822108.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4822120.png)


![3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-3-pyridinylpropanamide](/img/structure/B4822140.png)
![4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline](/img/structure/B4822141.png)


![N-ETHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4822166.png)
![{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}acetic acid](/img/structure/B4822185.png)

![4-[3-(3-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4822197.png)
![1,3-phenylene bis[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetate]](/img/structure/B4822203.png)
